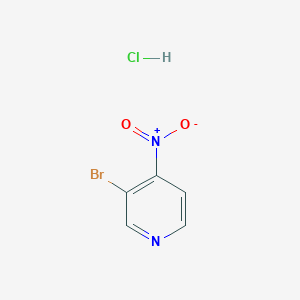

3-溴-4-硝基吡啶盐酸盐

描述

3-Bromo-4-nitropyridine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2O2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitropyridine hydrochloride consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.454 Da and the monoisotopic mass is 237.914459 Da .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3-Bromo-4-nitropyridine hydrochloride has a physical form of a pale-yellow to yellow-brown solid . It has a molecular weight of 202.99 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

有机合成

3-溴-4-硝基吡啶盐酸盐: 是有机合成中的一种重要中间体。 它在与胺的亲核取代反应中特别有用,这可以导致形成各种同共轭结构和键断裂 。该化合物的反应活性使其成为合成更复杂分子的通用构建模块。

药物研究

在药物研究中,3-溴-4-硝基吡啶盐酸盐用作潜在药物候选物的合成前体。它的结构适合于修饰,可以产生具有各种生物活性的化合物。 它用于通过引入药效团来开发新的药物化合物 。

农药开发

该化合物在农药开发中也有应用。 它的衍生物可用于制造新型杀虫剂和除草剂,有助于保护作物并提高农业生产力 。

染料和颜料生产

3-溴-4-硝基吡啶盐酸盐: 也用于染料领域。 它可以作为合成复杂染料和颜料的起始材料,这些染料和颜料在纺织品、油墨和涂料中都有应用 。

材料科学

在材料科学中,该化合物用于合成具有特定性能的新材料。 研究人员可以修改其结构以创建具有所需热、电或机械特性的材料 。

化学研究

最后,3-溴-4-硝基吡啶盐酸盐广泛用于化学研究,以研究反应机理和开发新的合成方法。 它的反应活性特征使化学家能够探索新颖的化学转化 。

安全和危害

The safety information for 3-Bromo-4-nitropyridine hydrochloride includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

作用机制

Target of Action

It is known that this compound is used in the synthesis of other compounds . Therefore, its primary targets could be the molecules it reacts with during these synthesis processes.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 3-Bromo-4-nitropyridine hydrochloride could undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific molecules being synthesized.

Result of Action

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.

属性

IUPAC Name |

3-bromo-4-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLEIBYTXHYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)